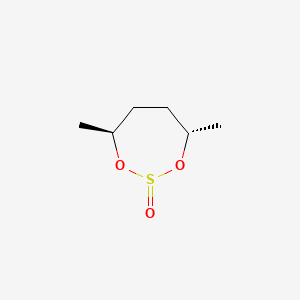
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide is a unique organic compound characterized by its distinctive dioxathiepane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable dithiol with an epoxide in the presence of a base, leading to the formation of the dioxathiepane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s dioxathiepane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane: Lacks the oxide group, leading to different reactivity.
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiane: Similar ring structure but different sulfur oxidation state.
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-sulfone: Contains a sulfone group instead of a sulfoxide.
Uniqueness
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide is unique due to its specific stereochemistry and the presence of the sulfoxide group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C6H12O3S |
|---|---|
Poids moléculaire |
164.22 g/mol |
Nom IUPAC |
(4S,7S)-4,7-dimethyl-1,3,2-dioxathiepane 2-oxide |
InChI |
InChI=1S/C6H12O3S/c1-5-3-4-6(2)9-10(7)8-5/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Clé InChI |
SDFLVSQSOFUGLR-WDSKDSINSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H](OS(=O)O1)C |
SMILES canonique |
CC1CCC(OS(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


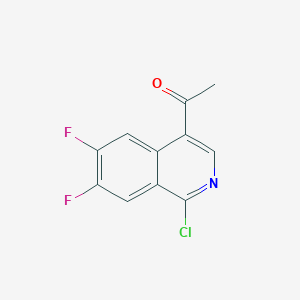
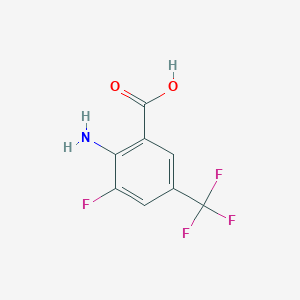
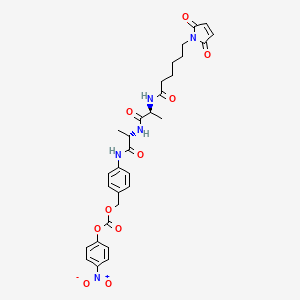
![1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)
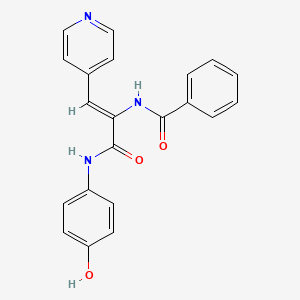
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
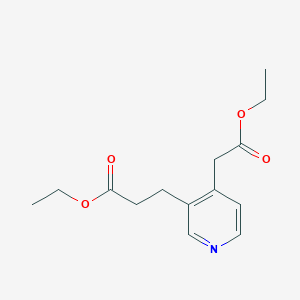
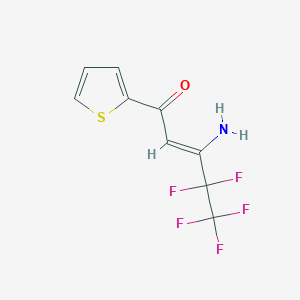
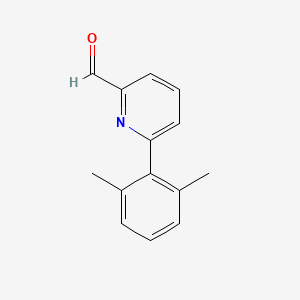
![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)
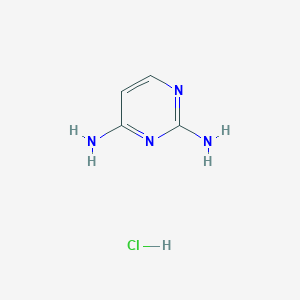
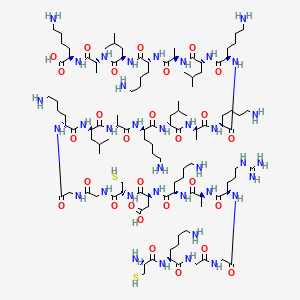
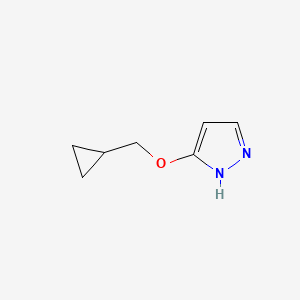
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
